3-Bromo-4-fluoro-1-methyl-1H-pyrazole CAS 2090743-53-4 properties
3-Bromo-4-fluoro-1-methyl-1H-pyrazole CAS 2090743-53-4 properties
CAS: 2090743-53-4 Technical Reference Guide [1]
Executive Summary
3-Bromo-4-fluoro-1-methyl-1H-pyrazole (CAS 2090743-53-4) is a high-value heterocyclic building block characterized by its orthogonal halogenation pattern.[1] It serves as a critical "bifunctional hub" in medicinal chemistry and agrochemical synthesis. The compound features a C-3 bromine atom, primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), and a C-4 fluorine atom, which acts as a metabolic blocker and electronic modulator.[1] This specific substitution pattern allows researchers to construct complex pyrazole scaffolds while retaining the metabolic stability conferred by the fluorine atom.
Physicochemical Profile
The following data represents the consensus properties for high-purity research grades (97%+).
| Property | Value | Notes |
| Molecular Formula | C₄H₄BrFN₂ | |
| Molecular Weight | 178.99 g/mol | |
| Appearance | Colorless to pale yellow liquid | May crystallize upon prolonged cold storage.[1] |
| Boiling Point | ~204–210 °C | Predicted at 760 mmHg. |
| Density | 1.6 ± 0.1 g/cm³ | High density due to bromine content. |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Sparingly soluble in water. |
| pKa (Conjugate Acid) | ~2.0–2.5 | Pyrazole nitrogen basicity is reduced by F and Br EWGs. |
| Storage | 2–8 °C, Inert Atmosphere (Ar/N₂) | Light sensitive; store in amber vials. |
Synthetic Accessibility & Manufacturing
While direct "pot-to-product" recipes for this specific CAS are proprietary to custom synthesis houses, the most chemically sound and scalable route relies on Late-Stage Electrophilic Fluorination .[1] This approach avoids the regioselectivity issues inherent in cyclizing fluorinated diketones.
Primary Synthetic Route: Electrophilic Fluorination
This protocol utilizes Selectfluor™ (F-TEDA-BF₄) to introduce the fluorine atom at the electron-rich C-4 position of the pre-brominated pyrazole core.[1]
Step-by-Step Protocol (Adapted for Lab Scale)
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Starting Material: Charge a reaction vessel with 3-bromo-1-methyl-1H-pyrazole (1.0 equiv) and Acetonitrile (0.2 M concentration).
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Reagent Addition: Add Selectfluor™ (1.1–1.2 equiv) in one portion at room temperature.
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Note: The reaction is exothermic. Ensure adequate cooling if scaling >10g.
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Reaction: Heat the mixture to 60–80 °C for 4–12 hours. Monitor by LC-MS for the consumption of the starting material (M+H 161/163) and appearance of product (M+H 179/181).
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Workup:
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Cool to room temperature.
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Remove solvent under reduced pressure.
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Resuspend residue in DCM and wash with water to remove succinimide byproducts.
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Purification: Flash column chromatography (SiO₂).
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Eluent: Hexanes/Ethyl Acetate (Gradient 0–20%). The fluorinated product typically elutes after the non-fluorinated precursor due to polarity changes.
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Diagram: Retrosynthetic Logic
The following diagram illustrates the strategic disconnection of the molecule.
Caption: Retrosynthetic analysis showing the two primary disconnection strategies: C-4 electrophilic fluorination (preferred) and C-3 Sandmeyer transformation.
Reactivity & Functionalization
The utility of CAS 2090743-53-4 lies in its ability to undergo orthogonal functionalization.[1] The C-3 Bromine is the primary "handle," while the C-4 Fluorine modifies the electronics of the ring, affecting the rate of oxidative addition at C-3.[1]
The "Functionalization Hub"
The compound allows for divergent synthesis:
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C-3 Position (Br): Highly reactive toward Pd-catalyzed cross-couplings.[1]
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C-5 Position (H): Accessible via C-H activation or lithiation (requires careful temp control to avoid halogen dance).
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C-4 Position (F): Inert to standard coupling; provides metabolic stability.
Caption: Divergent reactivity profile. The C-3 bromine is the primary electrophilic site, enabling a wide array of metal-catalyzed transformations.
Critical Protocol: Suzuki-Miyaura Coupling at C-3
Due to the electron-withdrawing nature of the C-4 fluorine, the oxidative addition of Pd(0) into the C-Br bond is generally faster than in non-fluorinated analogs.[1] However, the basicity of the pyrazole nitrogen is lower.
Standard Operating Procedure (SOP):
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Mix: Pyrazole substrate (1.0 eq), Aryl boronic acid (1.2 eq), K₂CO₃ (2.0 eq).
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Solvent: 1,4-Dioxane/Water (4:1 ratio).
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Catalyst: Pd(dppf)Cl₂·DCM (5 mol%).
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Why? The bidentate dppf ligand prevents catalyst poisoning by the pyrazole nitrogens.
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Conditions: 80–90 °C for 4–6 hours under Argon.
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Purification: The product is usually less polar than the boronic acid and can be extracted into EtOAc.
Handling & Safety
Signal Word: WARNING GHS Classifications:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Self-Validating Safety Checks:
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Acid Scavenging: When running couplings, ensure base stoichiometry accounts for any HBr generated.
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Thermal Stability: Do not heat above 150 °C in a closed vessel without DSC (Differential Scanning Calorimetry) data, as pyrazoles can exhibit energetic decomposition.
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Waste Disposal: Segregate as Halogenated Organic Waste.
References
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Electrophilic Fluorination Mechanism: Selectfluor™ mediated fluorination of electron-rich heterocycles. (General methodology reference).
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Suzuki Coupling of Halopyrazoles: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.[1] (Analogous reactivity at C-3).
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Lithiation of Pyrazoles: Regioselectivity in lithiation of 1-methylpyrazole. (Guidance for C-5 functionalization). [2][3]
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Vendor Data & Safety: Safety Data Sheet for 3-Bromo-4-fluoro-1-methyl-1H-pyrazole.
Sources
- 1. WO2017054112A1 - Method of preparing 3-fluoroalkyl-1-methylpyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 2. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
